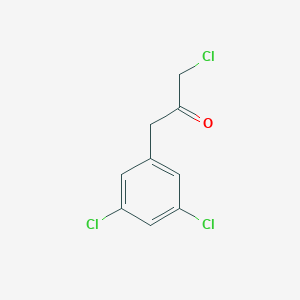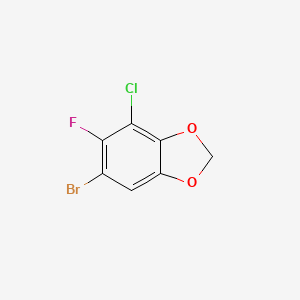
6-Bromo-4-chloro-5-fluoro-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds containing halogen atoms, such as bromo, chloro, and fluoro, are pivotal in the design and synthesis of molecules with potential anti-inflammatory and cytotoxic activities. For instance, the synthesis of 2‐halogenatedphenyl benzoxazole‐5‐carboxylic acids has shown significant promise in this regard. One study highlights the anti-inflammatory and cytotoxic potential of these compounds, with certain derivatives demonstrating activities comparable or superior to standard drugs like ibuprofen and doxorubicin against specific cell lines, highlighting their therapeutic potential (Thakral et al., 2022).
Alkylating Agents for Cancer Therapy
Halogenated derivatives, including those with bromo, chloro, and fluoro groups, have been evaluated for their potential as alkylating agents in cancer therapy. Research into N-glycosyl(halomethyl)-1,2,3-triazoles demonstrates that these compounds can inhibit the growth of cancer cells, such as HeLa cells, and extend the lifespan of mice bearing tumors, offering a novel approach to cancer treatment (de las Heras et al., 1979).
Corrosion Inhibition
Halogenated compounds also play a significant role in the field of corrosion inhibition. For example, triazole Schiff bases containing bromo and fluoro substituents have been studied for their efficacy in protecting mild steel against corrosion in acidic media. These inhibitors show promise in enhancing the durability of metals, with their efficiency correlating with their molecular structure and electronic properties (Chaitra et al., 2015).
Spectroscopic Properties and Fluorophore Design
The impact of halogen substituents on the spectroscopic properties of organic compounds is a critical area of research, particularly in the design of fluorophores. Studies on benzothiazole derivatives have revealed how chloro and bromo substitutions can influence fluorescence properties, offering insights into the design of new fluorescent materials for various applications (Misawa et al., 2019).
Novel Organoboron Heterocycles
Research into the synthesis of benzoboroxoles demonstrates the utility of halogenated compounds in accessing new chemical spaces. The preparation of these novel organoboron heterocycles from o-bromobenzyl alcohols showcases the role of halogen atoms in facilitating unique chemical transformations, with potential applications in material science and catalysis (Zhdankin et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of molecules that target adenosine a2a receptors .
Mode of Action
It is known to be a reagent in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is used as a reagent in the synthesis of molecules that are used as herbicides and adenosine A2a receptor antagonists , suggesting that it may indirectly influence biochemical pathways related to these functions.
Result of Action
Its use in the synthesis of molecules that act as herbicides and adenosine A2a receptor antagonists suggests that it may have indirect effects on cellular function.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which it is used as a reagent, is known for its mild and functional group tolerant reaction conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-5-fluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGSLXUPVVIANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C(=C2O1)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

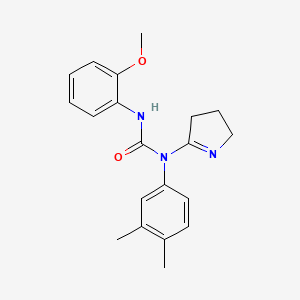

![6-Oxaspiro[3.5]non-7-en-9-one](/img/structure/B2752045.png)
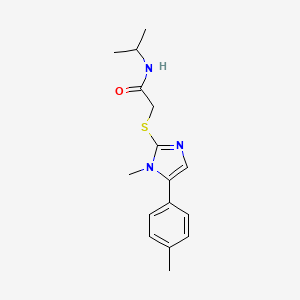
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-N-(3,4-dimethoxyphenethyl)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2752049.png)
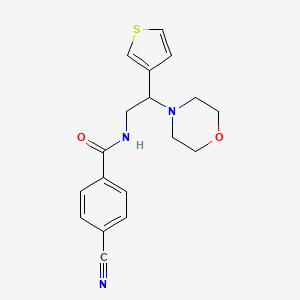
![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
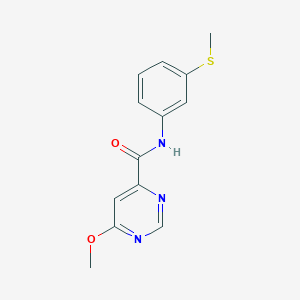
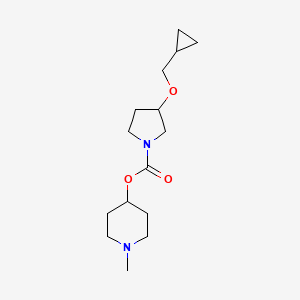
![N'-(3-Methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2752059.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2752060.png)

